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Compound of Interest

Compound Name: Yttrium carbide (YC2)

Cat. No.: B081715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic properties of

Yttrium Carbide (YC₂) at ambient pressure. The information presented herein is crucial for

understanding the material's fundamental structure, which dictates its physical and chemical

behavior. This document summarizes key crystallographic data, details the experimental

protocols for its determination, and illustrates the logical workflow and structural relationships.

Core Crystallographic Data
At ambient pressure and room temperature, Yttrium Carbide (YC₂) adopts a body-centered

tetragonal crystal structure. This structure is isomorphous with Calcium Carbide (CaC₂), which

serves as a common structural prototype for many dicarbides. The arrangement consists of

Yttrium cations and diatomic Carbon anions (C₂²⁻), where the C-C bond axis is aligned with the

crystallographic c-axis.

Table 1: Crystallographic Data for YC₂ at Ambient
Pressure
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Parameter Value

Crystal System Tetragonal

Space Group I4/mmm (No. 139)

Lattice Parameters a = 0.36771(5) nmc = 0.61882(7) nm

Unit Cell Volume 0.0836 nm³

Formula Units (Z) 2

C-C Bond Distance 0.1298(6) nm[1]

Table 2: Atomic Coordinates and Wyckoff Positions for
YC₂

Atom
Wyckoff
Position

x y z

Yttrium (Y) 2a 0 0 0

Carbon (C) 4e 0 0 0.1048

Note: The fractional coordinate 'z' for Carbon is calculated based on the experimental C-C

bond distance and the lattice parameter 'c'.

Experimental Protocols
The determination of the crystallographic properties of YC₂ relies on well-established synthesis

and characterization techniques. The primary methods involve powder X-ray and neutron

diffraction, followed by Rietveld refinement of the collected data.

Synthesis of Polycrystalline YC₂
Polycrystalline samples of Yttrium Carbide are typically synthesized via arc-melting.

Reactants: High-purity Yttrium metal (typically >99.9%) and spectrographic grade graphite

powder are used as precursors.
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Stoichiometry: The reactants are weighed in a 1:2 molar ratio of Y to C. A slight excess of

carbon may be used to compensate for any potential loss during the process.

Procedure:

The Yttrium metal and graphite powder are thoroughly mixed and pressed into a pellet.

The pellet is placed on a water-cooled copper hearth within an arc-melting furnace.

The furnace chamber is evacuated to a high vacuum and subsequently backfilled with an

inert gas, such as high-purity argon, to prevent oxidation.

An electric arc is struck between a tungsten electrode and the sample, causing it to melt.

To ensure homogeneity, the resulting carbide button is flipped and re-melted multiple

times.[2]

Powder X-ray Diffraction (XRD) Analysis
Powder XRD is the primary technique for determining the phase purity, crystal structure, and

lattice parameters of the synthesized YC₂.

Sample Preparation: A small portion of the synthesized YC₂ button is ground into a fine,

homogeneous powder using an agate mortar and pestle. This ensures that the crystallites

are randomly oriented.

Instrumentation: A standard powder diffractometer equipped with a copper X-ray source (Cu

Kα radiation, λ ≈ 0.154 nm) is commonly used.

Data Collection:

The powdered sample is mounted onto a sample holder.

The diffractometer scans a wide range of 2θ angles (e.g., 20° to 100°) to collect the

diffraction pattern.

The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.
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Neutron Diffraction Analysis
Neutron diffraction is particularly valuable for accurately determining the positions of light

atoms, such as Carbon, in the presence of heavy atoms like Yttrium.[3][4][5]

Sample Preparation: A larger quantity of the powdered YC₂ sample is required compared to

XRD. The powder is typically loaded into a sample holder made from a material with low

neutron scattering cross-section, such as vanadium.

Instrumentation: The experiment is performed at a dedicated neutron scattering facility,

which provides a beam of thermal neutrons.

Data Collection: A time-of-flight (TOF) or constant wavelength neutron diffractometer is used

to collect the diffraction pattern over a range of scattering angles.

Rietveld Refinement
The Rietveld method is a powerful analytical technique used to refine a theoretical model of the

crystal structure against the experimental powder diffraction data (both XRD and neutron).[1][6]

Initial Model: The refinement process starts with an initial structural model for YC₂, which

includes the space group (I4/mmm), approximate lattice parameters, and the Wyckoff

positions of the Y and C atoms.

Software: Specialized software (e.g., GSAS, FullProf) is used to perform the refinement.

Procedure:

The software calculates a theoretical diffraction pattern based on the initial structural

model.

A least-squares algorithm iteratively adjusts various parameters of the model (including

lattice parameters, atomic positions, peak shape parameters, and background) to

minimize the difference between the calculated and the experimental patterns.[6][7]

The refinement continues until a good fit is achieved, indicated by low residual values

(e.g., Rwp, χ²). The final refined parameters provide the precise crystallographic data for

YC₂.[1]
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Visualizations
The following diagrams illustrate the experimental workflow for crystallographic characterization

and the logical relationships between the key properties of YC₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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